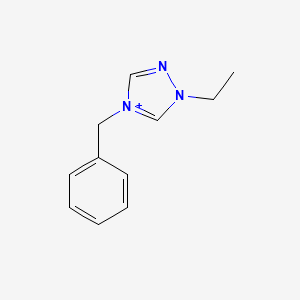
2-Chloro-3-hydroxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the third position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxybenzoyl chloride typically involves the chlorination of 3-hydroxybenzoic acid. One common method includes the following steps:
Starting Material: 3-hydroxybenzoic acid.
Solvent: Toluene.
Catalyst: N,N-Dimethylformamide.
Chlorinating Agent: Thionyl chloride.
The reaction is carried out by adding 3-hydroxybenzoic acid to toluene, followed by the addition of N,N-Dimethylformamide. The mixture is stirred at room temperature, then heated to 60°C. Thionyl chloride is added dropwise, and the reaction is continued at 60°C for 4 hours. The product is then purified to obtain this compound with a yield of approximately 73.6% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Chloro-3-hydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Hydrolysis: The compound can be hydrolyzed to form 2-chloro-3-hydroxybenzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.
Solvents: Organic solvents like toluene, dichloromethane, or ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 2-chloro-3-hydroxybenzamide, 2-chloro-3-hydroxybenzoate esters, or 2-chloro-3-hydroxybenzothioate can be formed.
Hydrolysis Product: 2-chloro-3-hydroxybenzoic acid.
科学研究应用
2-Chloro-3-hydroxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.
Industry: In the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Chloro-3-hydroxybenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic pathways to form new chemical bonds and create complex molecules. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
相似化合物的比较
Similar Compounds
2-Chlorobenzoyl chloride: Lacks the hydroxyl group, making it less reactive towards certain nucleophiles.
3-Hydroxybenzoyl chloride: Lacks the chlorine atom, affecting its electrophilicity and reactivity.
4-Chloro-3-hydroxybenzoyl chloride: The chlorine atom is at the fourth position, altering its chemical properties and reactivity.
Uniqueness
2-Chloro-3-hydroxybenzoyl chloride is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups provides a balance of electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2-chloro-3-hydroxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUKTZCSSDCFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





